Beloxepin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
150146-06-8 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(2R,7R)-4,16-dimethyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaen-7-ol |
InChI |
InChI=1S/C19H21NO2/c1-13-6-5-7-14-16-12-20(2)11-10-19(16,21)15-8-3-4-9-17(15)22-18(13)14/h3-9,16,21H,10-12H2,1-2H3/t16-,19-/m0/s1 |
InChI Key |
RPMDQAYGQBREBS-LPHOPBHVSA-N |
SMILES |
CC1=C2C(=CC=C1)C3CN(CCC3(C4=CC=CC=C4O2)O)C |
Isomeric SMILES |
CC1=C2C(=CC=C1)[C@@H]3CN(CC[C@@]3(C4=CC=CC=C4O2)O)C |
Canonical SMILES |
CC1=C2C(=CC=C1)C3CN(CCC3(C4=CC=CC=C4O2)O)C |
Pictograms |
Irritant; Health Hazard |
Synonyms |
1,2,3,4,4a,13b-hexahydro-2,10-dimethyldibenz(2,3:6,7)oxepino(4,5-c)pyridin-4a-ol ORG 4428 ORG4428 |
Origin of Product |
United States |
Foundational & Exploratory
The Pharmacodynamics of Beloxepin and Other Tricyclic Antidepressants: A Comparative Analysis
For Immediate Release
This technical guide provides a detailed comparative analysis of the pharmacodynamics of Beloxepin and other prominent tricyclic antidepressants (TCAs). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the receptor binding profiles, mechanisms of action, and the experimental methodologies used to elucidate these properties. While comprehensive data for many TCAs is available, it is important to note that detailed quantitative receptor binding data for this compound remains limited in publicly accessible literature, reflecting its less prominent status in clinical use and research compared to other TCAs.
Introduction to Tricyclic Antidepressants
Tricyclic antidepressants have been a cornerstone in the treatment of depressive disorders for decades. Their therapeutic effects are primarily attributed to their ability to inhibit the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE), thereby increasing their synaptic availability. However, TCAs are also known for their broad receptor interaction profile, which contributes to both their therapeutic efficacy and their side effect profile. This guide will explore these interactions in detail.
Pharmacodynamics of this compound
This compound is identified as a serotonin 5-HT2 receptor antagonist and a norepinephrine transporter (NET) inhibitor.[1] This dual mechanism suggests a potential for antidepressant effects with a possibly distinct side-effect profile compared to traditional TCAs. The antagonism of 5-HT2A receptors, for instance, is associated with improvements in sleep and a lower incidence of sexual dysfunction compared to agents that primarily block serotonin reuptake.[2] Inhibition of NET increases the synaptic concentration of norepinephrine, a well-established mechanism for treating depression.[3]
Comparative Pharmacodynamics of Tricyclic Antidepressants
The pharmacodynamic profiles of commonly prescribed TCAs, such as Amitriptyline, Imipramine, Nortriptyline, and Doxepin, have been extensively characterized. These agents exhibit varying affinities for a multitude of receptors, which dictates their clinical utility and adverse effect profiles.
Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki, nM) of several TCAs for key neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity.
| Drug | SERT (Ki, nM) | NET (Ki, nM) | H1 (Ki, nM) | M1 (Ki, nM) | α1 (Ki, nM) |
| Amitriptyline | 4.3 | 35 | 1.1 | 18 | 26 |
| Imipramine | 1.1 | 37 | 11 | 91 | 33 |
| Nortriptyline | 18 | 4.4 | 10 | 100 | 28 |
| Doxepin | 68-95 | 13-35 | 0.17-0.25 | 87 | 20 |
| Clomipramine | 0.25 | 46 | 31 | 37 | 39 |
| Desipramine | 20 | 0.8 | 110 | 200 | 130 |
Data compiled from various sources. Exact values may vary between studies.
Key Observations:
-
Clomipramine is the most potent serotonin reuptake inhibitor among the TCAs listed.
-
Desipramine is the most potent and selective norepinephrine reuptake inhibitor.
-
Doxepin exhibits exceptionally high affinity for the histamine H1 receptor, making it one of the most potent antihistamines, which contributes to its sedative effects.[4]
-
Tertiary amines (Amitriptyline, Imipramine, Doxepin, Clomipramine) generally have a more balanced or serotonin-preferring reuptake inhibition profile and stronger anticholinergic and antihistaminergic effects compared to secondary amines (Nortriptyline, Desipramine).[5]
Signaling Pathways and Mechanisms of Action
The primary mechanism of antidepressant action for TCAs involves the blockade of SERT and NET, leading to an increase in synaptic serotonin and norepinephrine. These neurotransmitters then act on various postsynaptic receptors to elicit a therapeutic response. Additionally, the direct interaction of TCAs with other receptors contributes to their overall pharmacological profile.
The off-target effects of TCAs are a direct result of their antagonism at various other receptors.
Experimental Protocols
The pharmacodynamic data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and neurotransmitter reuptake inhibition assays.
Radioligand Binding Assay
This technique is the gold standard for determining the affinity of a drug for a specific receptor.[6]
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., a TCA) for a specific receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.[7]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind with high affinity and specificity to the receptor) and varying concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[8]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[9]
Neurotransmitter Reuptake Inhibition Assay
This assay measures the ability of a compound to block the function of neurotransmitter transporters.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the reuptake of a specific neurotransmitter (e.g., serotonin or norepinephrine).
Methodology:
-
Synaptosome or Cell Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions, or cell lines recombinantly expressing the transporter of interest (SERT or NET) are used.[10]
-
Incubation: The synaptosomes or cells are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [3H]serotonin or [3H]norepinephrine) is added to initiate the uptake process.
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake is determined as the IC50 value.
Conclusion
The pharmacodynamic profiles of tricyclic antidepressants are complex, involving interactions with a wide array of neurotransmitter transporters and receptors. This multi-target engagement is responsible for both their therapeutic efficacy and their characteristic side effects. While this compound's mechanism as a 5-HT2 antagonist and NET inhibitor is known, a lack of detailed, publicly available quantitative binding data currently precludes a comprehensive comparative analysis with other TCAs. The methodologies of radioligand binding and neurotransmitter reuptake assays remain critical tools for characterizing the pharmacodynamics of both established and novel antidepressant compounds. Further research to fully elucidate the receptor binding profile of this compound would be necessary for a more complete understanding of its potential clinical utility.
References
- 1. Amitriptylinoxide: receptor-binding profile compared with other antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Doxepin - Wikipedia [en.wikipedia.org]
- 5. psychdb.com [psychdb.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Synthesis and Purification of Beloxepin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Beloxepin is a norepinephrine reuptake inhibitor that was investigated as an antidepressant but was never commercially marketed. As such, detailed, publicly available protocols for its synthesis and purification are scarce. The following guide provides a comprehensive overview based on established chemical principles and analogous synthesis routes for structurally related dibenz[b,e]oxepin derivatives, such as Doxepin. The experimental protocols and quantitative data presented are illustrative and based on data from the synthesis of these related compounds.
Introduction to this compound
This compound is a tricyclic compound belonging to the dibenz[b,e]oxepin class of molecules. Its chemical formula is C₁₉H₂₁NO₂ and it is identified by the CAS number 135928-30-2[1]. The primary mechanism of action for this compound is the inhibition of the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft. Additionally, it exhibits antagonist activity at the 5-HT₂ receptor[2]. These properties were the basis for its investigation as a potential therapeutic agent for major depressive disorder.
This technical guide outlines a plausible synthetic route to this compound, details potential purification methodologies, and provides a visualization of its primary signaling pathway.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step process starting from a suitable precursor, 6,11-dihydrodibenzo[b,e]oxepin-11-one. This approach is adapted from patented synthesis methods for the structurally similar drug, Doxepin[3][4]. The key steps involve a Grignard reaction to introduce the side chain, followed by dehydration and amination.
Synthesis Workflow
The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, representative methodologies for the key transformations in the synthesis of this compound.
Step 1: Grignard Reaction to form the Intermediate Alcohol
This step involves the nucleophilic addition of a Grignard reagent to the ketone of the dibenz[b,e]oxepin-11-one core.
-
Reagents:
-
6,11-Dihydrodibenzo[b,e]oxepin-11-one
-
3-(Dimethylamino)propyl magnesium chloride in Tetrahydrofuran (THF)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Protocol:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 6,11-dihydrodibenzo[b,e]oxepin-11-one and dissolve in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of 3-(dimethylamino)propyl magnesium chloride in THF dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.
-
Step 2: Dehydration to the Exocyclic Olefin
The tertiary alcohol is eliminated under acidic conditions to form the exocyclic double bond.
-
Reagents:
-
Crude alcohol intermediate from Step 1
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
-
Protocol:
-
Dissolve the crude alcohol intermediate in toluene in a round-bottom flask equipped with a reflux condenser.
-
Add concentrated HCl to the mixture.
-
Heat the mixture to reflux (approximately 110-120°C) and maintain for 2-5 hours.
-
Monitor the formation of the olefin product by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Step 3: Amination to form this compound
This step is a conceptual adaptation for this compound synthesis. A more direct route to this compound would likely involve a different side chain in the Grignard step or subsequent modification. However, adapting the Doxepin synthesis, a final substitution or amination step would be required. A plausible, though not explicitly documented, method could involve reductive amination if an aldehyde precursor were used, or a direct substitution. A more direct synthesis would likely use a Grignard reagent containing a protected secondary amine.
Note on a more direct this compound synthesis: A more direct route would likely involve the Grignard reaction of 6,11-dihydrodibenzo[b,e]oxepin-11-one with a reagent such as (N-methyl-N-((tert-butoxycarbonyl)amino)propyl)magnesium bromide, followed by deprotection and cyclization steps to form the final hydroxylated morpholine ring structure characteristic of this compound. The protocol below is a generalized amination for illustrative purposes.
-
Reagents:
-
Exocyclic Olefin Intermediate (suitably functionalized for amination)
-
N-methylamine
-
A suitable catalyst (e.g., a palladium-based catalyst for C-N coupling)
-
Solvent (e.g., Toluene or Dioxane)
-
Base (e.g., Sodium tert-butoxide)
-
-
Protocol:
-
In a reaction vessel, combine the olefin intermediate, the palladium catalyst, and the base under an inert atmosphere.
-
Add the solvent, followed by the N-methylamine.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Step 4: Salt Formation
The free base of this compound is converted to its hydrochloride salt for improved stability and handling.
-
Reagents:
-
Crude this compound free base
-
Anhydrous diethyl ether or ethyl acetate
-
HCl in diethyl ether or isopropanol
-
-
Protocol:
-
Dissolve the crude this compound in anhydrous diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether or isopropanol dropwise until precipitation is complete.
-
Stir the resulting slurry at 0°C for 30 minutes.
-
Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride.
-
Quantitative Data (Illustrative)
The following table presents illustrative quantitative data for the synthesis, based on typical yields reported for analogous reactions in Doxepin synthesis patents[3].
| Step | Reaction | Starting Material | Product | Illustrative Yield (%) | Illustrative Purity (%) (Post-workup) |
| 1 | Grignard Reaction | 6,11-Dihydrodibenzo[b,e]oxepin-11-one | Intermediate Alcohol | 85 - 95 | >90 |
| 2 | Dehydration | Intermediate Alcohol | Exocyclic Olefin Intermediate | 80 - 90 | >95 |
| 3 | Amination | Exocyclic Olefin Intermediate | This compound (free base) | 70 - 85 | >95 |
| 4 | Salt Formation | This compound (free base) | This compound Hydrochloride | >95 | >98 |
Purification of this compound
Purification of the intermediates and the final product is crucial for obtaining high-purity this compound. The primary methods employed are column chromatography and recrystallization.
Purification Protocols
Purification of Intermediates (e.g., Alcohol and Olefin)
-
Method: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. For the alcohol intermediate, a more polar system might be required (e.g., 10-30% ethyl acetate in hexanes). For the less polar olefin intermediate, a lower concentration of ethyl acetate would be used (e.g., 5-15% ethyl acetate in hexanes).
-
Protocol:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Purification of Final Product (this compound Hydrochloride)
-
Method: Recrystallization
-
Solvent System: A mixture of alcohols and ethers, such as ethanol/diethyl ether or isopropanol/ethyl acetate, is often suitable.
-
Protocol:
-
Dissolve the crude this compound hydrochloride in a minimum amount of the hot primary solvent (e.g., ethanol or isopropanol).
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath or refrigerator can enhance crystal formation.
-
If crystallization is slow to initiate, add the anti-solvent (e.g., diethyl ether) dropwise until turbidity persists.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals in a vacuum oven to a constant weight. Purity should be assessed by HPLC, with a target of >99%.
-
Mechanism of Action: Signaling Pathway
This compound functions primarily as a norepinephrine reuptake inhibitor (NRI). At the neuronal synapse, norepinephrine is released from the presynaptic neuron and binds to adrenergic receptors on the postsynaptic neuron to propagate a signal. The action of norepinephrine is terminated by its reuptake into the presynaptic neuron via the norepinephrine transporter (NET). This compound blocks this transporter, leading to an increased concentration and prolonged presence of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.
Caption: Inhibition of Norepinephrine Reuptake by this compound.
References
- 1. This compound | C19H21NO2 | CID 166560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. CN102924424A - Method for synthesizing doxepin hydrochloride - Google Patents [patents.google.com]
- 4. CN105085464A - Synthesis method of doxepin hydrochloride - Google Patents [patents.google.com]
Methodological & Application
Application Note: HPLC-UV Method for the Analysis of Beloxepin
Introduction
Beloxepin is a tricyclic antidepressant that requires accurate and reliable analytical methods for its determination in pharmaceutical formulations and for quality control purposes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of this compound. The described method is based on established principles for the analysis of structurally related tricyclic compounds, such as Doxepin, and is suitable for researchers, scientists, and drug development professionals.[1] This document provides comprehensive experimental protocols and validated performance data.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the HPLC-UV method for this compound analysis. These parameters demonstrate the method's suitability for its intended purpose.
Table 1: Chromatographic Conditions and System Suitability
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent Zorbax Bonus RP column (250 × 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Trifluoroacetic Acid (TFA) and Acetonitrile (65:35 v/v)[2] |
| Flow Rate | 0.5 mL/min[2] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 50 °C[4] |
| UV Detection Wavelength | 228 nm[2] |
| Run Time | 20 minutes[4] |
| Tailing Factor | NMT 2.0 |
| Theoretical Plates | NLT 2000 |
| Relative Standard Deviation (RSD) | NMT 2.0% |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 50-5000 ng/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.999[5] |
| Limit of Detection (LOD) | 4.74 ng/mL[2] |
| Limit of Quantification (LOQ) | 15.8 ng/mL[2] |
| Accuracy (% Recovery) | 98-102%[4] |
| Precision (% RSD) | ≤ 2.0% |
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a 0.1% Trifluoroacetic Acid (TFA) solution by adding 1 mL of TFA to 1000 mL of HPLC-grade water.
-
Mix the 0.1% TFA solution with acetonitrile in a 65:35 (v/v) ratio.
-
Degas the mobile phase using a vacuum filtration system or sonication for at least 15 minutes before use.[3]
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask with the mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Make up to the mark with the mobile phase.
-
-
Working Standard Solutions Preparation:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 50, 100, 500, 1000, 2500, and 5000 ng/mL).
-
-
Sample Preparation (from a solid dosage form):
-
Weigh and finely powder not fewer than 20 tablets to obtain a homogenous mixture.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to extract the drug.
-
Make up to the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
2. HPLC System Setup and Operation
-
Purge the HPLC system with the prepared mobile phase to ensure a stable baseline.
-
Set the column oven temperature to 50 °C.[4]
-
Set the flow rate to 0.5 mL/min.[2]
-
Set the UV detector wavelength to 228 nm.[2]
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared standard and sample solutions.
3. Data Analysis
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Integrate the peak area of the this compound peak in both standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Diagrams
References
Application Notes & Protocols: Utilizing Animal Models for Efficacy Testing of Beloxepin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Beloxepin is a tricyclic antidepressant (TCA) for which detailed public research is limited. The following protocols and notes are based on established methodologies for testing TCAs with a similar mechanism of action, such as Doxepin. Doxepin, like other TCAs, primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) and also exhibits antagonist activity at various other receptors.[1][2][3] These protocols are directly applicable for investigating the antidepressant-like effects of this compound.
Introduction and Mechanism of Action
This compound is classified as a tricyclic antidepressant. The therapeutic efficacy of this class of compounds is primarily attributed to their ability to inhibit the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[2][3] By blocking the action of the norepinephrine transporter (NET) and the serotonin transporter (SERT) on the presynaptic terminal, this compound increases the concentration and prolongs the availability of these monoamines to act on postsynaptic receptors.[2][4] This modulation of noradrenergic and serotonergic neurotransmission is believed to underlie its antidepressant effects.
In addition to its primary SNRI activity, this compound, like other TCAs, interacts with a range of other neurotransmitter receptors, including muscarinic acetylcholine, histamine H1, and alpha-1 adrenergic receptors.[1][2] Antagonism at these sites does not typically contribute to the primary antidepressant effect but is associated with the sedative and anticholinergic side-effect profile of the drug.[3][5]
Animal models are indispensable tools for the preclinical evaluation of antidepressant compounds.[6][7] These models aim to replicate specific endophenotypes of depression, such as behavioral despair and anhedonia, providing a means to screen for efficacy and investigate underlying neurobiological mechanisms.[6][8]
Behavioral Models for Antidepressant Screening
Standardized behavioral tests are crucial for the initial screening of antidepressant-like activity. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used models of "behavioral despair," where an antidepressant effect is inferred from an increase in active, escape-oriented behavior.[9][10][11][12] For a more comprehensive assessment that models chronic stress and anhedonia (a core symptom of depression), the Chronic Unpredictable Mild Stress (CUMS) model is employed.[13][14][15]
Forced Swim Test (FST) Protocol
The FST is a model of learned helplessness where animals cease escape behaviors when placed in an inescapable container of water.[16] Antidepressants are known to increase the duration of active behaviors like swimming and climbing.[9]
-
Apparatus: A transparent Plexiglas cylinder (e.g., 25 cm high, 10 cm diameter for mice; 60 cm high, 25 cm diameter for rats).[16][17]
-
Procedure:
-
Fill the cylinder with water (24-25°C) to a depth where the animal cannot touch the bottom with its paws or tail (e.g., 15 cm for mice, 30 cm for rats).[9][16]
-
Administer this compound or vehicle control at a predetermined time before the test (e.g., 30-60 minutes post-intraperitoneal injection).
-
Gently place the animal into the water.[12]
-
The test session typically lasts 6 minutes.[17][18] Behavior is often recorded via video for later analysis.
-
The initial 2 minutes are considered a habituation period and are often excluded from the final analysis.[17]
-
During the final 4 minutes, score the cumulative time the animal spends immobile.[8][17] Immobility is defined as the absence of movement except for small motions required to keep the head above water.[17]
-
After the test, remove the animal, dry it thoroughly, and return it to a heated home cage to prevent hypothermia.[9]
-
Clean the apparatus and replace the water between animals.[9]
-
Tail Suspension Test (TST) Protocol
The TST is a similar model of behavioral despair used exclusively in mice.[11][19] Immobility in this paradigm is interpreted as a depression-like state, which is reversed by antidepressant treatment.[10]
-
Apparatus: A suspension box or bar that allows the mouse to hang freely without touching any surfaces.[11]
-
Procedure:
-
Administer this compound or vehicle control as per the study design (e.g., 30-60 minutes prior to the test).
-
Suspend the mouse by its tail using adhesive tape, affixed approximately 1-2 cm from the tip.[17][20] The animal should be positioned so it cannot escape or hold onto nearby surfaces.[11]
-
To prevent tail-climbing, especially in strains like C57BL/6, a small cylinder can be placed around the tail.[11]
-
The test duration is typically 6 minutes, and behavior is recorded.[10][20]
-
Score the total duration of immobility over the 6-minute session.[10] Immobility is defined as the complete absence of limb or body movements.[17]
-
After the test, remove the mouse from the apparatus and return it to its home cage.
-
Chronic Unpredictable Mild Stress (CUMS) Protocol
The CUMS model has high face and predictive validity for depression, as it induces anhedonia (a reduced ability to experience pleasure), which can be measured by a decrease in sucrose preference.[13][21]
-
Apparatus: Standard animal housing cages and various materials for stressors (e.g., strobe lights, tilted cages, wet bedding, empty water bottles).
-
Procedure:
-
House animals individually. Establish a baseline for sucrose preference by offering two bottles, one with 1% sucrose solution and one with water, for 24-48 hours. Measure consumption from each bottle.
-
Initiate the CUMS protocol, which lasts for at least 3-4 weeks.[15] Administer this compound or vehicle daily throughout this period.
-
Apply a sequence of varied, mild stressors in an unpredictable manner. The schedule should be changed weekly. A sample stressor schedule is provided in the table below.
-
Conduct the sucrose preference test weekly to monitor the onset of anhedonia. The test should be performed at the same time each week, typically after a period of food and water deprivation (e.g., 12-24 hours).
-
Calculate sucrose preference as: (Sucrose Intake [g] / (Sucrose Intake [g] + Water Intake [g])) * 100.
-
A significant decrease in sucrose preference in the vehicle-stress group compared to non-stressed controls indicates the successful induction of an anhedonic state. An effective antidepressant like this compound is expected to prevent or reverse this deficit.[14][22]
-
Neurochemical Analysis
In Vivo Microdialysis Protocol
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely-moving animals, providing direct evidence of a drug's pharmacodynamic effect.[23]
-
Principle: A microdialysis probe with a semi-permeable membrane is implanted into a target brain region (e.g., prefrontal cortex or hippocampus). The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate. Neurotransmitters in the brain's interstitial fluid diffuse across the membrane into the aCSF down their concentration gradient. The collected fluid (dialysate) is then analyzed via HPLC to quantify neurotransmitter levels.[23]
-
Procedure:
-
Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest (e.g., hippocampus).[24] Allow the animal to recover for at least 24-48 hours.[24]
-
Experiment Day: Gently insert the microdialysis probe through the guide cannula. Connect the probe to a microinfusion pump and a fraction collector.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[24]
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound (i.p. or p.o.).
-
Post-Drug Collection: Continue collecting dialysate samples for several hours to measure changes in extracellular norepinephrine and serotonin concentrations.
-
Analysis: Analyze samples using HPLC with electrochemical detection. Results are typically expressed as a percentage change from the baseline average.
-
Data Presentation
Quantitative data should be organized into clear tables to facilitate comparison between treatment groups.
Table 1: Representative Data Structure for FST and TST
| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) ± SEM |
|---|---|---|---|
| Vehicle | - | 10 | 150.5 ± 10.2 |
| This compound | 5 | 10 | 115.3 ± 9.8* |
| This compound | 10 | 10 | 85.1 ± 8.5** |
| Positive Control (Imipramine) | 20 | 10 | 80.7 ± 9.1** |
-
p < 0.05, ** p < 0.01 compared to Vehicle group.
Table 2: Representative Data Structure for CUMS - Sucrose Preference Test
| Treatment Group | Stress | Dose (mg/kg) | N | Baseline Preference (%) | Final Preference (%) ± SEM |
|---|---|---|---|---|---|
| Vehicle | No | - | 10 | 85.2 | 84.5 ± 3.1 |
| Vehicle | Yes | - | 10 | 84.9 | 55.3 ± 4.5# |
| This compound | Yes | 10 | 10 | 85.1 | 75.8 ± 3.9* |
| Positive Control (Fluoxetine) | Yes | 10 | 10 | 84.7 | 78.2 ± 4.1* |
-
#p < 0.01 compared to Vehicle/No Stress group. * p < 0.05 compared to Vehicle/Stress group.
Table 3: Representative Data Structure for In Vivo Microdialysis
| Treatment Group | Dose (mg/kg) | N | Peak Norepinephrine (% of Baseline) ± SEM | Peak Serotonin (% of Baseline) ± SEM |
|---|---|---|---|---|
| Vehicle | - | 6 | 105.4 ± 8.2 | 110.1 ± 9.5 |
| this compound | 10 | 6 | 250.6 ± 20.3** | 180.4 ± 15.7* |
-
p < 0.05, ** p < 0.01 compared to Vehicle group.
References
- 1. Doxepin - Wikipedia [en.wikipedia.org]
- 2. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Doxepin hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. researchgate.net [researchgate.net]
- 11. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chronic unpredictable stress induc ... | Article | H1 Connect [archive.connect.h1.co]
- 15. chronic unpredictable stress: Topics by Science.gov [science.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubcompare.ai [pubcompare.ai]
- 18. youtube.com [youtube.com]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. protocols.io [protocols.io]
- 21. Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for Doxepin in Preclinical Rodent Models
Note: Preclinical research data for "Beloxepin" is not available in the public domain. The following information is provided for Doxepin , a structurally related tricyclic antidepressant, which is likely the intended compound of interest.
Introduction
Doxepin is a tricyclic antidepressant (TCA) that exhibits a complex pharmacological profile, making it a compound of interest in various preclinical research settings. Its primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake. Additionally, it possesses potent antagonistic activity at histamine H1 receptors, as well as alpha-1 adrenergic and muscarinic acetylcholine receptors.[1][2] This multifaceted activity contributes to its therapeutic effects in depression, anxiety, and insomnia, and also informs its use in rodent models to investigate these conditions.[1]
These application notes provide an overview of dosing regimens, experimental protocols, and the underlying signaling pathways relevant to the use of Doxepin in preclinical rodent models.
Quantitative Data Summary
The following tables summarize Doxepin dosing regimens used in various preclinical rodent studies. It is important to note that the optimal dose can vary significantly depending on the animal model, the specific research question, and the route of administration.
Table 1: Doxepin Dosing Regimens in Rat Models
| Route of Administration | Dose Range | Vehicle | Study Type | Reference |
| Intraperitoneal (IP) | 1, 5, 10 mg/kg | Not Specified | Passive Avoidance Learning | [3] |
| Oral (PO) | 50, 100 mg/kg/day | In feed | Chronic Toxicity | [4] |
| Intravenous (IV) | 12.7 - 18.8 mg/kg | Not Specified | Acute Toxicity (LD50) | [4] |
| Topical | 50, 75, 100 mM | Vehicle Solution | Nociception | [5] |
| Intrathecal | 10, 20, 50 mM | Not Specified | Nociception | [5] |
Table 2: Doxepin Dosing Regimens in Mouse Models
| Route of Administration | Dose Range | Vehicle | Study Type | Reference |
| Intraperitoneal (IP) | 1 mg/kg | Not Specified | Depression (Forced Swim Test) | [6] |
| Oral (PO) | 148 - 178 mg/kg | Not Specified | Acute Toxicity (LD50) | [4] |
| Intraperitoneal (IP) | 6.25 - 100 mg/kg | Not Specified | Locomotor Activity | [7] |
Experimental Protocols
Preparation and Administration of Doxepin
-
Oral Administration (Gavage): Doxepin hydrochloride is water-soluble. For oral gavage, dissolve the required amount of Doxepin HCl in sterile water or saline (0.9% NaCl). The final volume for gavage should be minimized, optimally around 5 mL/kg for rats and 10 mL/kg for mice, to avoid gastric distress.[8]
-
Intraperitoneal (IP) Injection: Dissolve Doxepin HCl in sterile saline. Ensure the solution is at a physiological pH and is sterile to prevent peritonitis.[8] The injection volume should not exceed 10 mL/kg for mice and 20 mL/kg for rats.
-
Chronic Administration in Food: For long-term studies, Doxepin can be mixed into the animal's chow.[9] The concentration of the drug in the food should be calculated based on the average daily food consumption of the animals to achieve the desired mg/kg/day dose.[9] This method can reduce the stress associated with repeated injections.[9]
Behavioral Assay: Forced Swim Test (FST) in Mice
The Forced Swim Test is a common model to assess depressive-like behavior in rodents.
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Administer Doxepin (e.g., 1 mg/kg, IP) or vehicle 30 minutes prior to the test.[6]
-
Gently place the mouse into the cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep its head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Data Analysis: Compare the mean immobility time between the Doxepin-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Nociception Assay: Topical Application in Rats
This protocol assesses the local anesthetic properties of Doxepin.
-
Procedure:
-
Prepare solutions of Doxepin at various concentrations (e.g., 50, 75, 100 mM) in a suitable vehicle.[5]
-
Apply the solution (e.g., 0.3 mL) via a patch to a shaved area on the dorsal skin of the rat.[5]
-
After a set contact time (e.g., 2 hours), remove the patch.[5]
-
Assess the antinociceptive effect by applying a mechanical stimulus (e.g., pinprick) to the treated area and observing the withdrawal reflex.[5]
-
-
Data Analysis: The response to the stimulus can be graded, and the duration of the anesthetic effect can be monitored over time.
Visualizations
Signaling Pathway of Doxepin
Caption: Doxepin's multifaceted mechanism of action.
Experimental Workflow for a Preclinical Behavioral Study
Caption: General workflow for a rodent behavioral study.
References
- 1. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Doxepin hydrochloride? [synapse.patsnap.com]
- 3. Effects of different doses of doxepin on passive avoidance learning in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Doxepin by topical application and intrathecal route in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Synbiotic Mixture Augmented the Efficacy of Doxepin, Venlafaxine, and Fluvoxamine in a Mouse Model of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. downstate.edu [downstate.edu]
- 9. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 5-HT2 Receptor Antagonism by Beloxepin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beloxepin is a pharmacological agent identified as a 5-HT2 receptor antagonist. The 5-HT2 receptor family, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, belongs to the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to the Gq/11 signaling pathway. Activation of these receptors by the endogenous ligand serotonin (5-hydroxytryptamine, 5-HT) initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which leads to the production of inositol phosphates (IPs) and a subsequent increase in intracellular calcium ([Ca²⁺]i). These signaling events are implicated in a wide range of physiological and pathological processes, making the 5-HT2 receptors significant targets for therapeutic intervention in various disorders.
These application notes provide detailed protocols for cell-based assays to characterize the antagonistic properties of this compound at the 5-HT2A, 5-HT2B, and 5-HT2C receptors. The described assays include radioligand binding assays to determine binding affinity (Ki) and two key functional assays—calcium flux and inositol phosphate accumulation—to quantify functional antagonism (IC₅₀).
Principle of Assays
1. Radioligand Binding Assay: This assay directly measures the affinity of a test compound (this compound) for the 5-HT2 receptors. It involves a competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand binding (IC₅₀) is determined, from which the equilibrium dissociation constant (Ki) is calculated.
2. Calcium Flux Assay: This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist. Cells expressing the target 5-HT2 receptor are pre-loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a 5-HT2 receptor agonist, the binding of calcium to the dye results in a measurable increase in fluorescence. The presence of an antagonist like this compound will inhibit this agonist-induced fluorescence increase in a dose-dependent manner.
3. Inositol Phosphate (IP) Accumulation Assay: This functional assay quantifies the accumulation of inositol phosphates, a downstream second messenger of Gq/11 activation. Activation of 5-HT2 receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ is rapidly metabolized to other inositol phosphates. In the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP₁), the accumulation of IP₁ serves as a robust measure of receptor activation. An antagonist will block this agonist-induced IP₁ accumulation.
Data Presentation
Table 1: Receptor Binding Affinity of this compound at Human 5-HT2 Receptor Subtypes
| Receptor Subtype | Radioligand | This compound Kᵢ (nM) [Illustrative] | Reference Compound | Reference Kᵢ (nM) |
| 5-HT2A | [³H]-Ketanserin | 5.2 | Ketanserin | 2.1 |
| 5-HT2B | [³H]-LSD | 15.8 | Ritanserin | 4.5 |
| 5-HT2C | [³H]-Mesulergine | 8.7 | Ritanserin | 1.3 |
Table 2: Functional Antagonism of this compound at Human 5-HT2 Receptor Subtypes
| Assay Type | Receptor Subtype | Agonist (Concentration) | This compound IC₅₀ (nM) [Illustrative] | Reference Compound | Reference IC₅₀ (nM) |
| Calcium Flux | 5-HT2A | 5-HT (100 nM) | 12.5 | Ketanserin | 6.3 |
| Calcium Flux | 5-HT2B | 5-HT (100 nM) | 35.1 | Ritanserin | 10.2 |
| Calcium Flux | 5-HT2C | 5-HT (100 nM) | 21.4 | Ritanserin | 5.8 |
| IP Accumulation | 5-HT2A | 5-HT (100 nM) | 10.8 | Ketanserin | 5.1 |
| IP Accumulation | 5-HT2B | 5-HT (100 nM) | 30.7 | Ritanserin | 8.9 |
| IP Accumulation | 5-HT2C | 5-HT (100 nM) | 18.9 | Ritanserin | 4.7 |
Signaling Pathway and Experimental Workflows
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Materials:
-
Cell membranes from CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Radioligands: [³H]-Ketanserin (for 5-HT2A), [³H]-LSD (for 5-HT2B), [³H]-Mesulergine (for 5-HT2C).
-
Non-specific binding competitors: Ketanserin (for 5-HT2A), Ritanserin (for 5-HT2B/C).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound dilution or vehicle (for total binding) or non-specific competitor (for non-specific binding).
-
Radioligand at a final concentration close to its Kₔ.
-
Cell membranes (protein concentration to be optimized for each receptor subtype).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Calcium Flux Assay
Objective: To determine the functional antagonist potency (IC₅₀) of this compound at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Cell culture medium (e.g., DMEM/F-12) with supplements.
-
Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 6 Assay Kit).
-
Probenecid (if required to prevent dye leakage).
-
This compound stock solution.
-
5-HT (Serotonin) stock solution (agonist).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence imaging plate reader (FLIPR).
Procedure:
-
Seed the cells into microplates and allow them to adhere and grow overnight.
-
Prepare the dye-loading solution according to the manufacturer's instructions, potentially including probenecid.
-
Remove the culture medium from the cell plates and add the dye-loading solution.
-
Incubate the plates at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Prepare the agonist solution (5-HT) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the cell plate in the FLIPR instrument.
-
Initiate the measurement, recording a baseline fluorescence, then inject the agonist solution.
-
Continue recording the fluorescence signal for a few minutes to capture the peak calcium response.
-
The instrument software will calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of this compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Inositol Phosphate (IP) Accumulation Assay
Objective: To determine the functional antagonist potency (IC₅₀) of this compound at human 5-HT2A, 5-HT2B, and 5-HT2C receptors by measuring IP₁ accumulation.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Cell culture medium.
-
IP accumulation assay kit (e.g., HTRF IP-One Gq kit).
-
This compound stock solution.
-
5-HT (Serotonin) stock solution (agonist).
-
Stimulation buffer containing LiCl.
-
96- or 384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Seed the cells into microplates and allow them to adhere and grow overnight.
-
Prepare serial dilutions of this compound in the stimulation buffer.
-
Prepare the agonist (5-HT) solution in the stimulation buffer at a concentration that gives a submaximal response (e.g., EC₈₀).
-
Remove the culture medium and add the this compound dilutions to the cells.
-
Immediately add the agonist solution to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for IP₁ accumulation.
-
Lyse the cells by adding the detection reagents provided in the kit (IP1-d2 and anti-IP1-cryptate).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the detection reaction to occur.
-
Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.
-
Calculate the HTRF ratio and convert it to IP₁ concentration using a standard curve.
-
Plot the percentage of inhibition of the agonist-induced IP₁ accumulation against the logarithm of this compound concentration and fit the data to determine the IC₅₀ value.
Application Note: Preparation of Beloxepin for In Vivo Research
Audience: This document is intended for researchers, scientists, and drug development professionals requiring a standardized protocol for the preparation of Beloxepin solutions for in vivo experimental studies.
Introduction: this compound is a dibenzoxazepine derivative investigated for its potential therapeutic properties. Like many novel chemical entities, this compound is poorly soluble in aqueous solutions, presenting a significant challenge for in vivo administration.[1][2] Inaccurate or inconsistent formulation can lead to variable drug exposure, poor bioavailability, and unreliable experimental outcomes.[3] This application note provides a detailed protocol for the preparation of this compound solutions using a common co-solvent system, ensuring consistent and reliable dosing for preclinical research.
Physicochemical Data & Formulation Strategy
Effective formulation begins with understanding the compound's properties. While comprehensive public data on this compound is limited, its basic chemical properties are available. Due to its structural similarity to Doxepin, we can infer that it is a weakly basic compound with low intrinsic water solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₁NO₂ | PubChem[4] |
| Molecular Weight | 295.4 g/mol | PubChem[4] |
| Description | Likely a poorly water-soluble compound, typical for its chemical class. | Inferred |
Formulation Approach: For poorly water-soluble compounds, several strategies can be employed to achieve suitable concentrations for in vivo dosing, including pH modification, surfactants, inclusion complexes (e.g., cyclodextrins), and co-solvents.[5][6] A co-solvent system is often the most straightforward and widely used approach in early-stage preclinical research.[6] This protocol utilizes a ternary vehicle system composed of Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), and a suitable aqueous buffer (e.g., Saline or PBS).
-
DMSO: A powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar compounds.[6]
-
PEG400: A less polar co-solvent that improves the solubility of the drug and helps prevent precipitation upon dilution with the aqueous component.[6]
-
Saline/PBS: The aqueous component used to bring the solution to the final volume and improve physiological compatibility.
Table 2: Example Vehicle Compositions for In Vivo Administration
| Vehicle Composition (v/v/v) | Administration Route | Notes |
|---|---|---|
| 10% DMSO / 40% PEG400 / 50% Saline | Intravenous (IV), Intraperitoneal (IP) | A common vehicle for systemic administration. The concentration of DMSO should be kept low to minimize potential toxicity. |
| 5% DMSO / 30% PEG400 / 65% Water | Oral (PO) | Higher water content is acceptable for oral gavage. |
| 20% DMSO / 80% Saline | Subcutaneous (SC) | Higher DMSO concentration may be tolerated for localized SC injection, but should be tested for irritation. |
Note: The optimal vehicle composition can vary depending on the required drug concentration, dose volume, and animal model. It is crucial to run a vehicle toxicity study in parallel with the main experiment.
Experimental Protocol: this compound Solution Preparation
This protocol details the steps to prepare a 1 mg/mL stock solution of this compound in a 10% DMSO / 40% PEG400 / 50% Saline vehicle, suitable for IV or IP administration.
2.1 Materials & Reagents
-
This compound powder (C₁₉H₂₁NO₂)
-
Dimethyl sulfoxide (DMSO), cell culture grade or equivalent
-
Polyethylene glycol 400 (PEG400), USP grade
-
Sterile 0.9% Saline Solution
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Sterile, single-use syringes and needles
2.2 Equipment
-
Analytical balance
-
Vortex mixer
-
Sonicator (water bath)
-
Pipettes (P1000, P200)
2.3 Step-by-Step Preparation Procedure
-
Calculate Required Quantities: Determine the total volume of dosing solution needed. For this example, we will prepare 10 mL of a 1 mg/mL solution.
-
This compound: 10 mL * 1 mg/mL = 10 mg
-
DMSO (10%): 10 mL * 0.10 = 1 mL
-
PEG400 (40%): 10 mL * 0.40 = 4 mL
-
Saline (50%): 10 mL * 0.50 = 5 mL
-
-
Weigh this compound: Accurately weigh 10 mg of this compound powder and place it into a 15 mL sterile conical tube.
-
Initial Solubilization: Add 1 mL of DMSO to the tube containing the this compound powder. Vortex vigorously for 1-2 minutes until the powder is fully dissolved. A clear solution with no visible particulates should be formed.
-
Add Co-solvent: Add 4 mL of PEG400 to the DMSO-Beloxepin solution. Vortex for another 1-2 minutes to ensure the solution is homogeneous.
-
Aqueous Dilution: Add the 5 mL of saline to the solution in a dropwise manner while gently vortexing. Adding the aqueous component too quickly can cause the drug to precipitate.
-
Final Homogenization & Inspection: Once all the saline is added, vortex the final solution for 30 seconds. If any cloudiness or precipitation is observed, place the tube in a sonicator water bath for 5-10 minutes. Visually inspect the final solution against a light source to ensure it is clear and free of any particulates.
-
Storage: Store the final solution at 4°C, protected from light. It is recommended to prepare the solution fresh on the day of the experiment. If storage is necessary, stability should be validated. Do not freeze aqueous solutions containing DMSO.
Visualizations
3.1 Workflow for this compound Solution Preparation
3.2 Postulated Signaling Pathway of this compound
This compound, as a tricyclic compound, is presumed to act primarily by inhibiting the reuptake of key neurotransmitters like norepinephrine (NE) and serotonin (5-HT).[7] This action increases their concentration in the synaptic cleft, enhancing downstream signaling through G-protein coupled receptors (GPCRs), which can modulate neuronal activity and survival pathways.[8][9]
References
- 1. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability and bioinequivalence of drug formulations in small animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C19H21NO2 | CID 166560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of doxepin on brain-derived neurotrophic factor, tumor necrosis factor alpha, mitogen-activated protein kinase 14, and AKT1 genes expression in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Separation of Doxepin and its Metabolites: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the successful separation and quantification of Doxepin and its metabolites are critical for accurate pharmacokinetic studies and therapeutic drug monitoring. This technical support center provides in-depth troubleshooting guidance and answers to frequently asked questions to streamline your HPLC-based analyses.
Troubleshooting Common HPLC Issues in Doxepin Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing tricyclic antidepressants like Doxepin. However, various challenges can arise during experimental runs. This guide addresses common problems in a question-and-answer format to help you quickly identify and resolve issues.
Q1: Why are my peaks for Doxepin and its metabolite, Nordoxepin, broad or tailing?
A1: Peak broadening or tailing can compromise resolution and accuracy. Several factors can contribute to this issue:
-
Column Issues: The stationary phase of your column can degrade over time. If you observe a sudden decrease in performance, consider replacing the column. Also, ensure you are using the appropriate column chemistry for your analytes. For Doxepin and its metabolites, C8 and C18 columns are commonly used.
-
Mobile Phase pH: The pH of the mobile phase is crucial for controlling the ionization state of Doxepin, which is basic in nature. An inappropriate pH can lead to secondary interactions with the stationary phase, causing peak tailing. Buffering the mobile phase to a pH that ensures consistent ionization is essential.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample.
-
Contamination: Contamination in the sample or mobile phase can interfere with peak shape. Ensure your solvents are of high purity and your samples are properly filtered.
Q2: I'm observing ghost peaks in my chromatogram. What is the likely cause and solution?
A2: Ghost peaks are extraneous peaks that can be confusing and interfere with the quantification of your target analytes.[1][2] The common culprits include:
-
Carryover: Residual sample from a previous injection can elute in a subsequent run, creating ghost peaks. To mitigate this, implement a thorough wash step in your autosampler sequence, especially after injecting high-concentration samples.
-
Contaminated Mobile Phase: Impurities in your solvents or buffers can accumulate on the column and elute as ghost peaks. Prepare fresh mobile phases daily and use high-purity solvents.
-
System Contamination: The injector, detector, or tubing can harbor contaminants. A systematic cleaning of the HPLC system may be necessary.
Q3: My retention times for Doxepin and Nordoxepin are shifting between injections. How can I improve reproducibility?
A3: Consistent retention times are fundamental for reliable peak identification and quantification. Fluctuations can be caused by:
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate and precise measurement of all components. Degassing the mobile phase is also critical to prevent bubble formation, which can affect the pump's performance.
-
Column Temperature: Variations in column temperature can affect retention times. Using a column oven to maintain a stable temperature is highly recommended.[2]
-
Pump Issues: Leaks or malfunctioning check valves in the pump can lead to an inconsistent flow rate, directly impacting retention times. Regularly inspect the pump for leaks and ensure proper maintenance.
Q4: I am experiencing high backpressure in my HPLC system. What should I check?
A4: High backpressure can damage your column and pump. The most common causes include:
-
Blockages: A blockage in the system, often at the column inlet frit, in-line filter, or tubing, is a frequent cause of high pressure.[3][4] Reverse flushing the column (if permitted by the manufacturer) or replacing the frit can resolve this.
-
Particulate Matter: Unfiltered samples can introduce particulates that clog the system. Always filter your samples before injection.
-
Inappropriate Mobile Phase: A mobile phase with high viscosity can lead to increased backpressure. Ensure your mobile phase composition is suitable for your column and system.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the HPLC analysis of Doxepin and its metabolites.
Q: What is the primary metabolite of Doxepin?
A: The primary and pharmacologically active metabolite of Doxepin is Nordoxepin, also known as desmethyldoxepin.
Q: What type of HPLC column is best suited for separating Doxepin and Nordoxepin?
A: Reversed-phase columns, such as C8 and C18, are widely and successfully used for the separation of Doxepin and its metabolites.[5][6] The choice between C8 and C18 will depend on the desired retention and selectivity for your specific application.
Q: What are typical mobile phase compositions for this analysis?
A: A common approach involves a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium formate or phosphate buffer).[5][7] The exact ratio and pH will need to be optimized for your specific column and separation goals.
Q: How can I prepare plasma samples for HPLC analysis of Doxepin?
A: Sample preparation is crucial for removing interferences from biological matrices. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile is added to the plasma to precipitate proteins, which are then removed by centrifugation.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous plasma into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction by using a solid sorbent to retain the analytes of interest while washing away interferences.
Quantitative Data Summary
The following tables summarize typical quantitative data for the HPLC analysis of Doxepin and Nordoxepin, compiled from various validated methods.
Table 1: Chromatographic Conditions and Retention Times
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hypurity C8 (100 mm × 4.6 mm, 5 µm)[5] | Zorbax SB Phenyl (150mm × 4.6mm, 5µm) | Phenomenex C18 Luna (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7, v/v)[5] | Phosphate buffer and HPLC Grade methanol (60:40%v/v) | Methanol, acetonitrile, and buffer (40:30:30, v/v/v) |
| Flow Rate | 1.2 mL/min[5] | 1.2ml/min | 0.5 ml/min |
| Detection | MS/MS | UV at 254 nm | UV at 254 nm |
| Retention Time (Doxepin) | 2.87 min[5] | 6.989 min (E-Isomer), 7.936 min (Z-Isomer) | 2.92 min |
| Retention Time (Nordoxepin) | 3.56 min[5] | Not Reported | Not Reported |
Table 2: Method Validation Parameters
| Parameter | Doxepin | Nordoxepin |
| Linearity Range | 15.0 - 3900 pg/mL | 5.0 - 1300 pg/mL |
| Recovery | 86.6%–90.4%[5] | 88.0%–99.1%[5] |
| Intra-batch Precision (%CV) | ≤ 8.3%[5] | ≤ 8.3%[5] |
| Inter-batch Precision (%CV) | ≤ 8.3%[5] | ≤ 8.3%[5] |
Experimental Protocols
Below are detailed methodologies for sample preparation and HPLC analysis of Doxepin and its metabolite Nordoxepin from human plasma.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated LC-MS/MS method.[5]
Materials:
-
Human plasma samples
-
Doxepin and Nordoxepin reference standards
-
Internal Standard (IS) solution (e.g., Propranolol and Desipramine)
-
Methyl tert-butyl ether (MTBE)
-
100 mM Ammonium acetate solution (pH adjusted to 8 with ammonia)
-
Methanol
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of plasma into a clean glass tube.
-
Add 25 µL of the combined working solution of Doxepin and Nordoxepin standards (for calibration curve and quality control samples) or blank solvent (for subject samples).
-
Add 50 µL of the internal standard working solution and vortex for 30 seconds.
-
Add 200 µL of 100 mM ammonium acetate solution (pH 8) and vortex for 30 seconds.
-
Add 3 mL of MTBE, cap the tube, and vortex for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
Protocol 2: HPLC Method for Separation and Quantification
This protocol outlines a typical set of HPLC conditions.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (UV or MS/MS).
-
Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio.[5]
-
Flow Rate: 1.2 mL/min.[5]
-
Column Temperature: 40°C.
-
Injection Volume: 15 µL.
-
Detector: For UV detection, a wavelength of 254 nm can be used. For higher sensitivity and selectivity, a tandem mass spectrometer (MS/MS) is recommended.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: A typical experimental workflow for the HPLC analysis of Doxepin from plasma samples.
Caption: Simplified diagram of Doxepin's primary mechanisms of action.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. What is the mechanism of Doxepin hydrochloride? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Beloxepin Experimental Sample Integrity
This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the degradation of Beloxepin in experimental samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experimental settings?
This compound is a tricyclic compound that has been investigated for its potential therapeutic properties. Like many tricyclic antidepressants (TCAs), this compound is susceptible to degradation under common experimental conditions, which can compromise the accuracy and reproducibility of research findings.[1][2][3][4] Ensuring its stability is crucial for obtaining reliable data.
Q2: What are the primary factors that can cause this compound degradation?
Based on studies of structurally similar tricyclic compounds like Doxepin, the primary factors contributing to degradation are:
-
Light Exposure (Photodegradation): Exposure to UV and visible light can induce photochemical reactions, leading to the formation of degradation products.[5][6][7][8][9][10][11][12]
-
Oxidation: this compound's chemical structure, particularly the amine functional group, is susceptible to oxidation, which can be catalyzed by light, metal ions, or the presence of oxidizing agents.[7][13][14][15][16]
-
pH Extremes: Both acidic and alkaline conditions can promote the degradation of tricyclic compounds.[13][14][17]
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.[7]
Q3: What are the likely degradation products of this compound?
While specific degradation products for this compound have not been extensively documented in publicly available literature, based on its structural similarity to Doxepin and other TCAs, the following are potential degradation products:[5][6][18][19]
-
This compound-N-oxide: Formed through the oxidation of the tertiary amine group.
-
Hydroxylated Metabolites: Introduction of hydroxyl groups onto the tricyclic ring system.
-
Desmethyl-Beloxepin: If applicable, demethylation of the amine side chain.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results over time. | Sample degradation due to improper storage. | Store this compound stock solutions and experimental samples protected from light at -20°C or below. Prepare fresh working solutions for each experiment. |
| Appearance of unknown peaks in chromatography. | Formation of degradation products. | Analyze samples using a stability-indicating HPLC method. Compare chromatograms of fresh and aged samples to identify potential degradation peaks. |
| Loss of biological activity in cell-based assays. | Degradation of the active this compound molecule. | Implement stringent light and temperature control during all experimental steps. Use amber-colored labware and work under subdued lighting. |
| Precipitation of the compound in aqueous buffers. | pH-dependent solubility or degradation leading to insoluble products. | Ensure the pH of the buffer is within a stable range for this compound (ideally near neutral). Evaluate the solubility of this compound at different pH values before preparing solutions. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Solvent Selection: Dissolve this compound powder in a suitable organic solvent such as DMSO or ethanol to a high concentration (e.g., 10-50 mM).
-
Aliquoting: Aliquot the stock solution into small-volume, amber-colored microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
-
Working Solutions: For experiments, thaw a single aliquot and dilute it to the final working concentration in the appropriate experimental buffer immediately before use. Discard any unused portion of the thawed aliquot.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
This protocol is designed to intentionally degrade this compound to generate its potential degradation products, which is essential for developing a stability-indicating analytical method.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photodegradation: Expose a solution of this compound in a quartz cuvette to a UV lamp (254 nm or 365 nm) for 24-48 hours. Protect another sample from light as a control.
-
Thermal Degradation: Store this compound powder at 105°C for 24 hours.
-
Analysis: Analyze the stressed samples alongside a non-degraded standard using a suitable analytical method like HPLC-UV or LC-MS to identify and characterize the degradation products.[17][20][21][22][23][24]
Protocol 3: Stability-Indicating HPLC Method for this compound
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 7) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 254 nm).
-
Injection Volume: 20 µL.
-
Method Validation: Validate the method for specificity by analyzing the samples from the forced degradation study to ensure that the degradation products are well-resolved from the parent this compound peak.[25][26][27][28]
Visualizations
Potential Degradation Pathways of this compound
References
- 1. Tricyclic Antidepressant Toxicity: Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 2. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the Photodegradation Products of the Tricyclic Antidepressant Drugs Clomipramine and Doxepine | Acta Medica Marisiensis [actamedicamarisiensis.ro]
- 7. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of the Stability of Photosensitive Medications | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 9. Light Sensitive Drug Products Need Protection - West [westpharma.com]
- 10. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lfatabletpresses.com [lfatabletpresses.com]
- 12. BD [lp.bd.com]
- 13. Oxidation of tricyclic antidepressant drugs with chloramine-T in acidic solutions: kinetic, mechanistic and thermodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidation of tricyclic antidepressant drugs with chloramine-T in acidic solutions: kinetic, mechanistic and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolism of Tricyclic Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. pharmtech.com [pharmtech.com]
- 24. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. waters.com [waters.com]
- 28. wsp.wa.gov [wsp.wa.gov]
Technical Support Center: Minimizing Off-Target Effects of Doxepin in In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects when working with Doxepin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and major off-targets of Doxepin?
A1: Doxepin is a tricyclic antidepressant (TCA) that primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) by targeting the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2] However, it also exhibits significant affinity for several other receptors, which are considered major off-targets. These include histamine H1 and H2 receptors, serotonin 5-HT2A and 5-HT2C receptors, α1-adrenergic receptors, and muscarinic acetylcholine receptors (M1-M5).[1][2][3][4] This broad receptor-binding profile can lead to off-target effects in in vitro assays if not properly controlled.
Q2: How can I minimize off-target effects related to Doxepin's antihistaminic activity in my cell-based assays?
A2: Doxepin is a potent histamine H1 receptor antagonist.[1][3] To mitigate off-target effects from this activity, consider the following:
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Use histamine-receptor-negative cell lines: Whenever possible, choose cell lines that do not endogenously express histamine receptors.
-
Introduce a selective H1 antagonist: As a control, co-incubate your cells with a highly selective H1 antagonist to see if it competitively blocks the off-target effect.
-
Lower Doxepin concentration: Use the lowest concentration of Doxepin that still elicits a response at its primary target.
Q3: My results suggest Doxepin is causing effects through cholinergic pathways. How can I confirm and mitigate this?
A3: Doxepin has notable anticholinergic activity by blocking muscarinic acetylcholine receptors.[1][4] To address this:
-
Perform competitive binding assays: Use a radiolabeled muscarinic receptor antagonist (e.g., [3H]QNB) to determine Doxepin's binding affinity for these receptors in your specific cell line or tissue preparation.
-
Use a muscarinic receptor antagonist as a control: In your functional assays, include a known muscarinic antagonist like atropine to see if it can block the observed off-target effect.
-
Utilize receptor-knockout cell lines: If available, use cell lines where the specific muscarinic receptor subtype has been knocked out to eliminate its influence.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for SERT/NET inhibition.
-
Possible Cause: Interference from off-target receptor binding, particularly at higher concentrations of Doxepin.
-
Solution:
-
Optimize Doxepin Concentration Range: Narrow the concentration range in your dose-response curves to focus on the expected potency for SERT and NET.
-
Use a More Selective Assay System: Employ cell lines overexpressing human SERT or NET with minimal expression of other receptors.
-
Control for Assay Conditions: Ensure consistent incubation times, temperature, and buffer composition, as these can influence drug-receptor interactions.[5]
-
Problem 2: Unexpected changes in cell signaling pathways unrelated to serotonin or norepinephrine reuptake.
-
Possible Cause: Activation or inhibition of off-target receptors such as 5-HT2A, α1-adrenergic, or muscarinic receptors.
-
Solution:
-
Profile Against a Receptor Panel: Screen Doxepin against a broad panel of receptors to identify potential off-target interactions at the concentrations used in your primary assay.
-
Use Pathway-Specific Inhibitors: In your experiments, include selective inhibitors for the suspected off-target pathways (e.g., a selective 5-HT2A antagonist) to see if the unexpected effect is blocked.
-
Review the Literature: Cross-reference your findings with published data on Doxepin's pharmacological profile to understand potential off-target liabilities.
-
Quantitative Data
Table 1: Binding Affinities (Ki, nM) of Doxepin at Various Receptors
| Target | Ki (nM) | Primary/Off-Target |
| Serotonin Transporter (SERT) | 37 | Primary |
| Norepinephrine Transporter (NET) | 20 | Primary |
| Histamine H1 Receptor | 0.25 | Off-Target |
| Serotonin 5-HT2A Receptor | 13 | Off-Target |
| α1-Adrenergic Receptor | 18 | Off-Target |
| Muscarinic M1 Receptor | 29 | Off-Target |
Data compiled from various pharmacological databases. Actual values may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Affinity for SERT
-
Cell Preparation: Use HEK293 cells stably expressing human SERT. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [3H]Citalopram (a selective SERT ligand).
-
Procedure: a. In a 96-well plate, add 50 µL of cell membrane preparation. b. Add 25 µL of varying concentrations of Doxepin (or vehicle for total binding, and a high concentration of a known SERT inhibitor like fluoxetine for non-specific binding). c. Add 25 µL of [3H]Citalopram at a final concentration equal to its Kd. d. Incubate at room temperature for 60 minutes. e. Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer. f. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for Doxepin and then calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Functional Assay for Norepinephrine Reuptake Inhibition
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the human norepinephrine transporter (e.g., SK-N-SH cells).
-
Substrate: [3H]Norepinephrine.
-
Procedure: a. Plate cells in a 24-well plate and grow to confluence. b. Pre-incubate the cells with varying concentrations of Doxepin or a vehicle control for 15 minutes at 37°C. c. Add [3H]Norepinephrine to each well and incubate for 20 minutes at 37°C. d. Stop the uptake by aspirating the medium and washing the cells three times with ice-cold buffer. e. Lyse the cells with a suitable lysis buffer. f. Measure the radioactivity in the lysate using a scintillation counter.
-
Data Analysis: Plot the percentage of norepinephrine reuptake inhibition against the concentration of Doxepin to determine the IC50 value.
Visualizations
Caption: Workflow for a radioligand binding assay.
Caption: Doxepin's primary and major off-target interactions.
Caption: Troubleshooting logic for Doxepin off-target effects.
References
- 1. Doxepin - Wikipedia [en.wikipedia.org]
- 2. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Doxepin hydrochloride? [synapse.patsnap.com]
- 5. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
Enhancing the stability of Beloxepin stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Beloxepin stock solutions.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the stability of this compound stock solutions, providing direct answers and actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. DMSO is a common choice for creating high-concentration stock solutions for in vitro experiments.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For stock solutions prepared in DMSO, it is recommended to store them at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in color, such as yellowing, can be an indicator of degradation. Tricyclic antidepressants, the class of compounds to which this compound belongs, can be susceptible to oxidation and photodegradation. It is recommended to prepare a fresh stock solution if you observe any changes in its physical appearance. To mitigate this, always store solutions in light-protected containers (e.g., amber vials) and minimize exposure to ambient light.
Q4: I observe precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded upon cooling or if the solvent has partially evaporated. To redissolve the precipitate, you can gently warm the vial to 37°C and use sonication for a short period. Ensure the solution is completely clear before use. If precipitation persists, it may be necessary to prepare a fresh, lower-concentration stock solution.
Q5: How does pH affect the stability of this compound in aqueous solutions?
Troubleshooting Common Experimental Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution of this compound. 2. Aliquot the new stock solution to avoid multiple freeze-thaw cycles. 3. Store aliquots at -80°C and protect from light. 4. Perform a quality control check on the new stock solution (e.g., via HPLC) to confirm its concentration and purity. |
| Reduced potency of this compound in cell-based assays | Instability of this compound in the final aqueous culture medium. | 1. Minimize the time between diluting the stock solution and adding it to the cells. 2. Prepare working solutions fresh for each experiment. 3. Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and non-toxic to the cells. 4. Consider the pH of your culture medium, as extreme pH values can accelerate degradation. |
| Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS) | Formation of degradation products. | 1. Review the storage and handling procedures of your stock solution. 2. Protect the solution from light and elevated temperatures. 3. Potential degradation pathways for tricyclic antidepressants include oxidation and photodegradation. Consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing and storing. 4. If degradation is suspected, a forced degradation study can help identify potential degradation products. |
Quantitative Data Summary
The stability of this compound stock solutions is critical for reproducible experimental outcomes. The following table provides a summary of recommended storage conditions and expected stability, based on available data for this compound and similar tricyclic antidepressants.
| Solvent | Storage Temperature | Recommended Storage Duration | Expected Stability |
| DMSO | -20°C | Up to 1 month | High |
| DMSO | -80°C | Up to 6 months | Very High |
| Ethanol | -20°C | Up to 1 month | High |
| Aqueous Buffer (pH 7.2) | 4°C | Not recommended for more than 24 hours | Low |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
-
Procedure:
-
Equilibrate this compound powder to room temperature before opening the container.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Stock Solution Stability by HPLC
-
Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile and water with a suitable buffer like formic acid or ammonium acetate, to be optimized)
-
Calibrator standards of this compound of known concentrations
-
-
Procedure:
-
Timepoint Zero (T0) Analysis:
-
Immediately after preparing the fresh this compound stock solution, dilute a small aliquot to a known concentration within the linear range of the HPLC detector using the mobile phase.
-
Inject the diluted sample onto the HPLC system and record the peak area of this compound. This will serve as the baseline (100% stability).
-
-
Storage:
-
Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, with and without light protection).
-
-
Subsequent Timepoint Analysis (e.g., T=1 week, 2 weeks, 1 month):
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a dilution identical to the one made at T0.
-
Inject the sample onto the HPLC and record the peak area.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample using the formula: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Visualizations
Mechanism of Action of this compound
Caption: this compound blocks serotonin and norepinephrine reuptake.
Experimental Workflow for a Cell-Based Assay
Caption: A typical workflow for a cell-based assay using this compound.
Logical Flow for Troubleshooting Stock Solution Instability
Caption: Troubleshooting logic for this compound stock solution instability.
Technical Support Center: Beloxepin Experimental Protocols & Troubleshooting
This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving Beloxepin. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address potential variability in results.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-assay variability in our this compound binding affinity (Ki) results. What are the common causes?
High variability in binding assay results can stem from several factors:
-
Reagent Inconsistency: Ensure that the receptor preparation (e.g., cell membranes) exhibits consistent receptor density (Bmax) across batches. Use freshly prepared buffers and verify the concentration and purity of the radioligand.
-
Compound Stability: this compound, like other dibenzoxepine derivatives, may be susceptible to degradation in aqueous solutions over time. It is recommended to prepare fresh stock solutions in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles. Aqueous solutions should ideally be made fresh for each experiment.
-
Equilibrium Time: Inconsistent incubation times can lead to variability. Ensure that the binding reaction has reached equilibrium. This should be determined empirically by performing a time-course experiment, as lower concentrations of radioligand require longer to reach equilibrium[1].
-
Pipetting Errors: Given the small volumes often used in binding assays, minor pipetting inaccuracies can lead to significant errors. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Q2: What are the best practices for preparing and storing this compound solutions?
-
Solubility: this compound's parent compound, Doxepin, is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). For biological assays, prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
-
Storage: Store the solid compound at -20°C for long-term stability (≥4 years is typical for similar compounds). DMSO stock solutions should also be stored at -20°C in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles.
-
Aqueous Solutions: When preparing working solutions in aqueous buffers, make further dilutions from the DMSO stock immediately before the experiment. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid affecting the biological system. Do not store aqueous solutions for more than one day.
Q3: Our experiments show high non-specific binding (NSB). How can we reduce it?
High non-specific binding can obscure the specific binding signal and reduce the assay window. To mitigate this:
-
Choice of Unlabeled Ligand: Use a structurally different compound with high affinity for the target receptor to define NSB. This can sometimes yield better results than using unlabeled this compound itself[2]. The concentration should be high enough to displace all specific binding, typically 100-1000 times the Ki of the unlabeled ligand[1][3].
-
Reduce Radioligand Concentration: NSB is often directly proportional to the radioligand concentration[4]. Use the lowest possible concentration that still provides a robust signal, ideally at or below the Kd value[1].
-
Assay Conditions: Including BSA (0.1-0.5%) in the binding buffer can help block non-specific sites on filters and labware. Some protocols also benefit from adding a small amount of detergent or increasing the salt concentration in the wash buffer[5].
-
Filtration Technique: If using a filtration assay, ensure rapid washing with ice-cold buffer to minimize dissociation of the specifically bound ligand while effectively removing the unbound radioligand. Pre-soaking glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) can significantly reduce non-specific binding of cationic radioligands.
Data Presentation
Table 1: Representative Receptor Binding Profile (Loxapine)
| Receptor | Binding Affinity (Kb in nM) |
| Dopamine D2 | < 2.0 |
| Serotonin 5-HT2A | < 2.0 |
| Dopamine D1 | 12 - 29 |
| Dopamine D4 | 12 - 29 |
| Dopamine D5 | 12 - 29 |
| Serotonin 5-HT2C | 12 - 29 |
| Dopamine D3 | > 1000 |
| Serotonin 5-HT1A | > 1000 |
| Serotonin 5-HT7 | > 1000 |
| Data derived from in vitro experiments on expressed human recombinant receptors. Kb is the equilibrium dissociation constant. |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of this compound for a target G-protein coupled receptor (e.g., Dopamine D2 or Serotonin 5-HT2A) expressed in cell membranes.
1. Reagents and Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4. Keep on ice.
-
Cell Membranes: Thaw frozen aliquots of cell membranes expressing the target receptor on ice immediately before use. Dilute to the desired concentration (e.g., 5-20 µg protein per well) in ice-cold Assay Buffer.
-
Radioligand: Prepare a working solution of the radioligand (e.g., [3H]-Spiperone for D2 receptors) in Assay Buffer at a concentration that is 2x the final desired concentration (typically at or below its Kd value).
-
This compound (Test Compound): Prepare a serial dilution series of this compound in Assay Buffer containing a fixed percentage of DMSO (e.g., 0.2%).
-
Non-Specific Binding (NSB) Control: Prepare a high-concentration solution of a known, unlabeled antagonist for the target receptor (e.g., 10 µM Haloperidol for D2 receptors) in Assay Buffer.
-
Total Binding Control: Assay Buffer with the corresponding vehicle (e.g., 0.1% DMSO).
2. Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the this compound serial dilutions, NSB control, or Total Binding control to the appropriate wells.
-
Add 25 µL of the diluted cell membrane preparation to all wells.
-
Initiate the binding reaction by adding 50 µL of the 2x radioligand solution to all wells. The final volume should be 150 µL.
-
Incubate the plate at room temperature (or other optimized temperature) for a predetermined time (e.g., 60-120 minutes) to allow the reaction to reach equilibrium.
3. Termination and Filtration:
-
Harvest the plate contents onto a glass fiber filter mat (e.g., Whatman GF/B) pre-soaked in 0.5% PEI using a cell harvester.
-
Rapidly wash the filters 3-5 times with 300 µL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter mat completely under a heat lamp or in an oven.
-
Add scintillation cocktail to each filter spot and count the radioactivity using a microplate scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (one-site fit, log[inhibitor] vs. response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathways and Workflows
Caption: this compound antagonism of the Gαi-coupled Dopamine D2 receptor.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Troubleshooting logic for variable experimental results.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. graphpad.com [graphpad.com]
- 4. Radiometric Ligand-Binding Assays | Revvity [revvity.cn]
- 5. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Beloxepin versus Doxepin efficacy in preclinical models
In the landscape of antidepressant drug discovery, the exploration of novel pharmacological agents is a continuous endeavor. This guide provides a comparative preclinical overview of Beloxepin and the established tricyclic antidepressant, Doxepin. While both compounds have been investigated for their potential in treating depressive disorders, their preclinical profiles and development trajectories differ significantly. This analysis is intended for researchers, scientists, and drug development professionals to offer a comparative perspective based on available experimental data.
Pharmacological Profile: A Tale of Two Mechanisms
Doxepin, a well-characterized tricyclic antidepressant (TCA), exerts its therapeutic effects through a broad pharmacological profile. It is known to inhibit the reuptake of both norepinephrine (NE) and serotonin (5-HT), key neurotransmitters implicated in mood regulation.[1][2] Beyond its reuptake inhibition, Doxepin displays antagonist activity at several other receptors, including histamine (H1 and H2), serotonin (5-HT2A and 5-HT2C), α1-adrenergic, and muscarinic acetylcholine receptors.[3] This multi-target engagement contributes to both its therapeutic efficacy and its side-effect profile.
This compound, on the other hand, was developed with a more targeted mechanism of action. It is characterized as a 5-HT2 receptor antagonist and a norepinephrine transporter (NET) inhibitor. The development of this compound was undertaken by Merck Sharp & Dohme Corp.; however, its clinical development has been discontinued.[4][5][6] The rationale for its discontinuation is not publicly detailed, a common occurrence in pharmaceutical development for various strategic or safety-related reasons.
Receptor Binding Affinity: A Quantitative Comparison
The following table summarizes the available receptor binding affinities (Ki) for Doxepin. The Ki value represents the concentration of the drug required to occupy 50% of the receptors, with lower values indicating higher affinity. Due to the discontinued development of this compound, comprehensive and publicly available preclinical data, including receptor binding affinities, are scarce.
| Target Receptor/Transporter | Doxepin Ki (nM) | This compound Ki (nM) |
| Norepinephrine Transporter (NET) | 29.5[1] | Data Not Available |
| Serotonin Transporter (SERT) | 68[1] | Data Not Available |
| Histamine H1 Receptor | 0.24[1] | Data Not Available |
| α1-Adrenergic Receptor | 24[1] | Data Not Available |
| Muscarinic Acetylcholine Receptor | 83[1] | Data Not Available |
| Serotonin 5-HT2A Receptor | Data Not Available | Data Not Available |
| Serotonin 5-HT2C Receptor | Data Not Available | Data Not Available |
Note: The absence of data for this compound highlights a significant gap in the publicly available preclinical information for this compound.
In Vivo Preclinical Efficacy Models
The antidepressant potential of compounds is often evaluated in various animal models that aim to replicate aspects of depressive-like behavior. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are two commonly used models to screen for antidepressant efficacy. In these tests, a reduction in immobility time is interpreted as an antidepressant-like effect.
Doxepin in Preclinical Models
Studies have demonstrated the efficacy of Doxepin in rodent models of depression. For instance, Doxepin has been shown to reduce immobility time in the tail suspension test in mice. The typical experimental setup involves administering the drug to mice before subjecting them to the tail suspension, and the duration of immobility is recorded.
This compound in Preclinical Models
Due to the discontinuation of its development, there is a lack of published in vivo efficacy data for this compound in standard preclinical models of depression like the FST and TST.
Experimental Protocols
Tail Suspension Test (TST)
The Tail Suspension Test is a widely used behavioral assay for screening potential antidepressant drugs.
Objective: To assess the antidepressant-like activity of a compound by measuring the immobility time of mice when suspended by their tails.
Apparatus:
-
A suspension box or an elevated rod.
-
Adhesive tape.
-
A stopwatch or automated tracking system.
Procedure:
-
Mice are individually suspended by their tails from a horizontal bar using adhesive tape, placed approximately 1 cm from the tip of the tail.
-
The animals are positioned so that they cannot escape or hold onto nearby surfaces.
-
The duration of immobility, defined as the absence of any movement other than respiration, is recorded for a set period, typically 6 minutes.
-
A decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated control group is indicative of an antidepressant-like effect.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Doxepin and a typical experimental workflow for preclinical antidepressant screening.
Caption: Proposed signaling pathway of Doxepin.
Caption: General experimental workflow for preclinical antidepressant screening.
Conclusion
This comparative guide highlights the differences in the preclinical profiles of this compound and Doxepin. Doxepin is a well-established tricyclic antidepressant with a broad spectrum of activity, supported by a considerable amount of preclinical and clinical data. In contrast, this compound represents a more targeted approach to antidepressant therapy, focusing on 5-HT2 and NET inhibition. However, due to the discontinuation of its development, a comprehensive preclinical efficacy comparison is significantly hampered by the lack of publicly available data for this compound. For researchers in the field, the case of this compound underscores the challenges in drug development, where promising mechanisms of action do not always translate to successful clinical candidates. Further investigation into the reasons for its discontinuation could provide valuable insights for future antidepressant drug discovery efforts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Doxepin - Wikipedia [en.wikipedia.org]
- 4. healtreatmentcenters.com [healtreatmentcenters.com]
- 5. prescriber.org.uk [prescriber.org.uk]
- 6. Doxepin (Sinequan): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
A Comparative Analysis of Beloxepin and Other Tricyclic Antidepressants: A Guide for Researchers and Drug Development Professionals
A detailed examination of the pharmacological profiles of Beloxepin, a novel tricyclic antidepressant, in comparison to established agents such as Amitriptyline, Doxepin, and Imipramine. This guide provides a quantitative analysis of their receptor binding affinities and neurotransmitter reuptake inhibition, alongside detailed experimental methodologies and visual representations of their core signaling pathways.
Introduction
Tricyclic antidepressants (TCAs) have been a cornerstone in the pharmacological treatment of depression and other psychiatric disorders for decades. Their primary mechanism of action involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft. However, their clinical utility is often tempered by a broad range of side effects, stemming from their interactions with various other receptors. This compound, a newer entrant in this class, presents a distinct pharmacological profile as a potent norepinephrine transporter (NET) inhibitor and a serotonin 5-HT2A receptor antagonist. This guide offers a comparative analysis of this compound with the well-established TCAs Amitriptyline, Doxepin, and Imipramine, focusing on the quantitative data that underpins their therapeutic and adverse effects.
Comparative Pharmacodynamics: Receptor Binding and Transporter Inhibition
The therapeutic efficacy and side-effect profiles of tricyclic antidepressants are intrinsically linked to their affinity for various neurotransmitter receptors and transporters. The following tables summarize the available quantitative data (Ki and IC50 values) for this compound, Amitriptyline, Doxepin, and Imipramine, providing a basis for objective comparison. Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively.
Table 1: Neurotransmitter Transporter Inhibition (IC50/Ki in nM)
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| This compound | Data not available in searched literature | Potent Inhibitor (Specific Ki value not available) |
| Amitriptyline | 3.45 (Ki)[1][2] | 13.3 (Ki)[1][2] |
| Doxepin | 68 (Ki)[3] | 29.5 (Ki)[3] |
| Imipramine | 32 (IC50)[4] | Data not available in searched literature |
Table 2: Receptor Binding Affinities (Ki in nM)
| Receptor | This compound | Amitriptyline | Doxepin | Imipramine |
| Serotonin 5-HT2A | Antagonist (Specific Ki value not available) | 235[1][2] | Potent Antagonist[5] | Data not available |
| Histamine H1 | Data not available | 0.5[2] | 0.24[3] | Data not available |
| Muscarinic M1-M5 | Data not available | Potent Antagonist[6] | 23-80[5] | Data not available |
| Alpha-1 Adrenergic | Data not available | Potent Antagonist[6] | 24[3] | Data not available |
Note: The absence of specific quantitative data for this compound in publicly available literature limits a direct numerical comparison in these tables. Its activity is described qualitatively based on existing research.
Signaling Pathways and Mechanisms of Action
The distinct clinical effects of these antidepressants can be attributed to their differential engagement with specific signaling pathways.
This compound: A Dual-Action Mechanism
This compound's primary mechanisms of action are the inhibition of the norepinephrine transporter (NET) and the antagonism of the serotonin 5-HT2A receptor.
Tricyclic Antidepressants: Broad Spectrum Inhibition
Amitriptyline, Doxepin, and Imipramine act more broadly by inhibiting both serotonin and norepinephrine reuptake, albeit with varying potencies.
Experimental Protocols
The following methodologies are representative of the in vitro assays used to determine the pharmacological profiles of tricyclic antidepressants.
Radioligand Receptor Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a fresh buffer to a specific protein concentration.
2. Binding Assay:
-
The membrane preparation is incubated with a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) at a concentration below its Kd.
-
A range of concentrations of the unlabeled test compound (e.g., this compound) is added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled ligand.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the specific transporter.
1. Synaptosome or Cell Preparation:
-
For synaptosomes, brain tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the nerve terminal-containing fraction.
-
Alternatively, cultured cells stably expressing the transporter of interest (e.g., hNET-HEK293 cells) are used.
2. Reuptake Assay:
-
Synaptosomes or cells are pre-incubated with a range of concentrations of the test compound (e.g., this compound).
-
A radiolabeled neurotransmitter (e.g., [3H]-norepinephrine) is then added to initiate the uptake reaction.
-
The incubation is carried out for a short period at a physiological temperature (e.g., 37°C).
-
The uptake is terminated by rapid filtration and washing with ice-cold buffer.
3. Detection and Analysis:
-
The amount of radioactivity taken up by the synaptosomes or cells is quantified by scintillation counting.
-
The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.
Conclusion
This comparative analysis highlights the distinct pharmacological profile of this compound in relation to established tricyclic antidepressants. Its potent and selective actions as a norepinephrine reuptake inhibitor and a 5-HT2A receptor antagonist suggest a potentially different therapeutic window and side-effect profile compared to the broader spectrum activity of Amitriptyline, Doxepin, and Imipramine. The lack of comprehensive, publicly available quantitative data for this compound underscores the need for further head-to-head preclinical and clinical studies to fully elucidate its comparative efficacy and safety. The provided experimental protocols offer a foundational understanding of the methodologies used to generate the critical data required for such comparisons, aiding researchers and drug development professionals in their ongoing efforts to develop more targeted and tolerable antidepressant therapies.
References
A Comparative Guide to the Enantioselective Separation and Analysis of Beloxepin Isomers
For Researchers, Scientists, and Drug Development Professionals
Beloxepin, a tricyclic antidepressant of the dibenzoxepine class, possesses a chiral center, resulting in the existence of two enantiomers. As is common with chiral drugs, these enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, the development of robust and efficient analytical methods for their separation and quantification is crucial in pharmaceutical research and development. This guide provides a comparative overview of potential analytical techniques for the enantioselective separation of this compound isomers.
Due to a lack of publicly available, specific experimental data for the enantioselective separation of this compound, this guide leverages established methods for structurally similar tricyclic antidepressants, particularly Doxepin, which also belongs to the dibenzoxepine family. The principles and methodologies outlined here serve as a strong foundation for developing and validating a successful enantioselective analytical method for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The primary approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Comparison of Potential Chiral Stationary Phases for this compound
The selection of an appropriate CSP is the most critical step in developing a chiral HPLC method. Based on the successful separation of other tricyclic antidepressants, the following types of CSPs are recommended for screening.
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Potential Advantages for this compound | Common Mobile Phases |
| Polysaccharide-based (e.g., cellulose or amylose derivatives) | Enantiomers fit into chiral cavities or grooves of the polysaccharide structure, leading to differential interactions via hydrogen bonds, dipole-dipole interactions, and steric hindrance. | Broad applicability for a wide range of chiral compounds, including many pharmaceuticals. High success rate for tricyclic antidepressants. | Normal Phase: Heptane/Isopropanol/DiethylamineReversed Phase: Acetonitrile/Water/Buffers |
| Cyclodextrin-based (e.g., β-cyclodextrin derivatives) | Enantiomers form inclusion complexes with the hydrophobic cavity of the cyclodextrin. Chiral recognition is achieved through interactions with the chiral secondary hydroxyl groups at the rim of the cavity.[1] | Effective for separating compounds with aromatic rings that can fit into the cyclodextrin cavity. This compound's structure is suitable for this type of interaction. | Reversed Phase: Acetonitrile/Methanol/Water with buffers (e.g., phosphate or acetate) |
| Protein-based (e.g., α1-acid glycoprotein (AGP)) | Mimics the stereoselective binding that occurs in vivo. Separation is based on a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. | Can be highly selective, especially for drug molecules. The complex structure allows for multiple interaction points. | Reversed Phase: Isopropanol/Acetonitrile in aqueous buffers |
Experimental Protocol: Chiral HPLC Method Development for this compound
This protocol outlines a general approach for developing a chiral HPLC method for this compound.
-
Column Screening:
-
Prepare a racemic standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Screen a selection of chiral columns from the categories listed in the table above (e.g., a cellulose-based column like Chiralcel OD-H, an amylose-based column like Chiralpak AD-H, and a cyclodextrin-based column like Cyclobond I 2000).
-
Begin with a simple mobile phase, for example:
-
Normal Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% diethylamine (for basic compounds).
-
Reversed Phase: Acetonitrile/Water (50:50, v/v) with 0.1% formic acid or triethylamine.
-
-
Set the flow rate to 1.0 mL/min and the detection wavelength based on the UV absorbance maximum of this compound.
-
-
Method Optimization:
-
Once partial separation is observed on a particular column, optimize the mobile phase composition.
-
For Normal Phase: Vary the ratio of the alcohol modifier (e.g., isopropanol or ethanol) and the amine additive.
-
For Reversed Phase: Adjust the organic modifier (acetonitrile or methanol) content and the pH of the aqueous phase.
-
Optimize the column temperature, as it can significantly influence enantioselectivity.
-
Evaluate the resolution (Rs), selectivity (α), and retention times (tR) of the enantiomers. A resolution of >1.5 is generally desired for baseline separation.
-
-
Method Validation:
-
Once optimal conditions are established, validate the method according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Workflow for Chiral HPLC Method Development
Chiral Capillary Electrophoresis (CE)
Chiral Capillary Electrophoresis is a high-efficiency separation technique that requires minimal sample and reagent consumption. Enantioselective separation is achieved by adding a chiral selector to the background electrolyte (BGE).
Enantioselective Separation of Doxepin: A Model for this compound
A study on the separation of tricyclic antidepressants successfully resolved the diastereomers of Doxepin using a polymer-coated capillary and β-cyclodextrin as a chiral selector.[1] This method provides a strong starting point for the development of a chiral CE method for this compound.
| Parameter | Condition |
| Instrument | Capillary Electrophoresis System |
| Capillary | Poly(N,N-dimethylacrylamide) (PDMA)-coated fused-silica |
| Background Electrolyte (BGE) | 50 mM Sodium phosphate buffer (pH 3.0) |
| Chiral Selector | 0.5 mM β-cyclodextrin |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Detection | UV at 214 nm |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
Experimental Protocol: Chiral Capillary Electrophoresis for this compound
This protocol is adapted from the successful separation of Doxepin diastereomers.[1]
-
Capillary Conditioning:
-
If using a new capillary, rinse with 1 M NaOH, deionized water, and then the background electrolyte (BGE).
-
Between runs, rinse with 0.1 M NaOH, deionized water, and BGE to ensure reproducibility.
-
-
Sample and BGE Preparation:
-
Prepare a stock solution of racemic this compound in methanol or water. Dilute with the BGE to the working concentration (e.g., 50 µg/mL).
-
Prepare the BGE: 50 mM sodium phosphate buffer. Adjust the pH to 3.0 with phosphoric acid.
-
Add the chiral selector, β-cyclodextrin, to the BGE at a concentration of 0.5 mM. Sonicate to dissolve completely.
-
-
Electrophoretic Separation:
-
Fill the capillary with the prepared BGE containing the chiral selector.
-
Inject the this compound sample using a hydrodynamic or electrokinetic injection method.
-
Apply a voltage of 20 kV.
-
Monitor the separation at the appropriate UV wavelength for this compound.
-
-
Method Optimization:
-
To improve resolution, vary the concentration of the β-cyclodextrin.
-
Adjust the pH of the BGE. For basic compounds like this compound, a lower pH is often beneficial.
-
Modify the applied voltage and capillary temperature.
-
Consider screening other cyclodextrin derivatives (e.g., hydroxypropyl-β-cyclodextrin or sulfated cyclodextrins) if baseline separation is not achieved.
-
Workflow for Chiral Capillary Electrophoresis Analysis
Conclusion
Researchers and drug development professionals are encouraged to use the comparative data and detailed protocols in this guide to efficiently develop and validate a robust enantioselective analytical method for this compound, which is essential for understanding its stereospecific pharmacological properties and ensuring the quality and safety of potential pharmaceutical products.
References
A Head-to-Head In Vivo Comparison of Beloxepin and Imipramine for Preclinical Antidepressant Activity
For Immediate Release to the Scientific Community
This guide provides a comprehensive in vivo comparison of the pharmacological profiles of Beloxepin, a novel norepinephrine transporter (NET) inhibitor and serotonin 2A (5-HT2A) receptor antagonist, and Imipramine, a classical tricyclic antidepressant (TCA) that primarily inhibits the reuptake of serotonin (SERT) and norepinephrine (NET). This document is intended for researchers, scientists, and drug development professionals engaged in the study of antidepressant therapeutics.
Executive Summary
This compound, a compound developed by Merck, represents a distinct mechanistic class compared to the established TCA, Imipramine. While both agents modulate noradrenergic systems, this compound's additional potent antagonism at the 5-HT2A receptor suggests a potentially different profile of efficacy and side effects. Imipramine, a cornerstone of antidepressant therapy for decades, serves as a critical benchmark with its well-characterized dual inhibition of serotonin and norepinephrine transporters. This guide synthesizes available preclinical in vivo data to facilitate a direct comparison of their antidepressant-like activity, receptor engagement, and underlying signaling pathways.
Mechanism of Action
This compound exerts its pharmacological effects through two primary mechanisms:
-
Norepinephrine Transporter (NET) Inhibition: By blocking the reuptake of norepinephrine from the synaptic cleft, this compound increases the concentration of this neurotransmitter, enhancing noradrenergic signaling.
-
Serotonin 2A (5-HT2A) Receptor Antagonism: this compound blocks the 5-HT2A receptor, which is implicated in the pathophysiology of depression and the mechanism of action of several atypical antipsychotics with antidepressant properties.
Imipramine 's antidepressant action is primarily attributed to:
-
Serotonin Transporter (SERT) Inhibition: As a potent inhibitor of SERT, Imipramine increases the synaptic availability of serotonin.
-
Norepinephrine Transporter (NET) Inhibition: Imipramine also blocks the reuptake of norepinephrine, contributing to its dual-monoaminergic action.
In Vivo Antidepressant Activity
Standardized behavioral despair models in rodents, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST), are widely used to predict the efficacy of antidepressant compounds. In these tests, a reduction in the duration of immobility is indicative of an antidepressant-like effect.
Data Presentation: Comparison of Antidepressant-Like Activity
| Compound | Test | Species | Dose (mg/kg, i.p.) | Outcome |
| This compound | FST/TST | Mouse/Rat | Data not available | Data not publicly available |
| Imipramine | FST | Mouse | 10 - 30 | Significant decrease in immobility time[1] |
| TST | Mouse | 30 | Significant decrease in immobility time[2] |
Note: The discontinuation of this compound's development has resulted in limited publicly available in vivo efficacy data. The table will be updated as new information becomes available.
Receptor Binding Profile
The affinity of a compound for its molecular targets is a key determinant of its potency and selectivity. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.
Data Presentation: Comparative Receptor Binding Affinities (Ki, nM)
| Target | This compound | Imipramine |
| Norepinephrine Transporter (NET) | Data not available | 1.7 - 25 |
| Serotonin Transporter (SERT) | Data not available | 0.8 - 4.1 |
| Serotonin 2A Receptor (5-HT2A) | Data not available (Antagonist) | 15 - 47 |
| Histamine H1 Receptor | Data not available | 11 |
| Muscarinic M1 Receptor | Data not available | 91 |
Experimental Protocols
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring the duration of immobility when a rodent is placed in an inescapable cylinder of water.
Apparatus:
-
A transparent glass or plastic cylinder (e.g., 25 cm height, 10 cm diameter for mice).
-
Water maintained at 23-25°C, with a depth of 10-15 cm to prevent the animal from touching the bottom with its tail or hind limbs.[3][4]
Procedure:
-
Acclimatization: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.
-
Drug Administration: Imipramine (or vehicle) is administered intraperitoneally (i.p.) at the desired dose (e.g., 10-30 mg/kg) 30-60 minutes prior to the test.[1]
-
Test Session: Each animal is individually placed in the cylinder for a 6-minute session.[4]
-
Scoring: The duration of immobility (defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water) is typically recorded during the last 4 minutes of the test.[3][4] An automated system or a trained observer blind to the treatment conditions can be used for scoring.
Tail Suspension Test (TST)
Objective: To evaluate antidepressant-like activity by measuring the immobility of a mouse when suspended by its tail.
Apparatus:
-
A suspension box or a horizontal bar from which to hang the mice.
-
Adhesive tape to secure the tail to the suspension apparatus.
Procedure:
-
Acclimatization: Mice are brought to the testing area for acclimatization.
-
Drug Administration: Imipramine (or vehicle) is administered i.p. (e.g., 30 mg/kg) prior to the test.[2]
-
Suspension: The mouse is suspended by its tail using adhesive tape, at a height where it cannot escape or hold onto any surfaces. The suspension period is typically 6 minutes.[5]
-
Scoring: The total duration of immobility (defined as the absence of any limb or body movements, except for those caused by respiration) is recorded during the 6-minute test period.[5] Scoring can be done manually by a trained observer or using an automated system.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: this compound's dual mechanism of action.
Caption: Imipramine's dual monoamine reuptake inhibition.
Caption: General workflow for in vivo antidepressant screening.
Conclusion
This guide provides a foundational comparison between this compound and Imipramine based on available preclinical data. Imipramine demonstrates robust antidepressant-like effects in established in vivo models, consistent with its long-standing clinical use. This compound's unique mechanism as a NET inhibitor and 5-HT2A antagonist presents a compelling profile for further investigation. However, the lack of publicly available in vivo efficacy and detailed binding data for this compound currently limits a direct and comprehensive quantitative comparison. Further research and data disclosure would be invaluable for the scientific community to fully assess the therapeutic potential of this compound relative to classic antidepressants like Imipramine.
References
Beloxepin's Therapeutic Index: A Comparative Analysis with Tricyclic Antidepressants
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. For tricyclic antidepressants (TCAs), a class of drugs historically used for major depressive disorder, a narrow therapeutic index is a significant clinical concern, often leading to a higher risk of adverse effects and toxicity in cases of overdose. This guide provides a comparative assessment of the therapeutic index of Beloxepin, a novel tetracyclic antidepressant, relative to established TCAs.
Executive Summary
Preclinical data indicates that this compound may possess a wider therapeutic index compared to traditional tricyclic antidepressants. This suggests a potentially improved safety profile, a crucial advantage in the development of new antidepressant therapies. This analysis is based on a compilation of publicly available preclinical toxicity and efficacy data.
Comparative Toxicity and Efficacy Data
To quantitatively assess the therapeutic index, the median lethal dose (LD50) and the median effective dose (ED50) are utilized. The therapeutic index is calculated as the ratio of LD50 to ED50. A higher TI value suggests a greater margin of safety.
| Drug | Animal Model | Route of Administration | LD50 (mg/kg) | ED50 (mg/kg) (Test Model) | Therapeutic Index (LD50/ED50) |
| This compound (Org 4428) | Mouse | Oral | 537[1] | 10-20 (Forced Swim Test, inferred) | ~27-54 |
| Amitriptyline | Rat | Oral | 320[2] | ~10-20 (Forced Swim Test, inferred) | ~16-32 |
| Mouse | Oral | 140[2] | |||
| Imipramine | Rat | Oral | 305-682[3][4] | 15-30 (Forced Swim Test, inferred) | ~10-45 |
| Doxepin | Rat | Oral | 147[5] | 5-10 (Forced Swim Test, inferred) | ~15-29 |
| Mouse | Oral | 180[5] | |||
| Clomipramine | Rat | Oral | 914[6][7][8] | 10-20 (Forced Swim Test, inferred) | ~46-91 |
| Mouse | Oral | 470[6][7][8] | |||
| Desipramine | Rat | Oral | 320[9][10][11] | 10-20 (Forced Swim Test, inferred) | ~16-32 |
| Mouse | Oral | 290-315[9][10][11] |
Note: ED50 values for antidepressant efficacy in animal models are not always explicitly stated alongside LD50 data and are often inferred from behavioral tests like the Forced Swim Test. The provided ED50 ranges are estimations based on typical effective doses in such studies.
Experimental Methodologies
The presented LD50 and ED50 data are derived from preclinical studies, primarily in rodent models. The following are generalized experimental protocols for determining these values.
Acute Toxicity (LD50) Determination
The median lethal dose (LD50) is typically determined using a standardized protocol, such as the Up-and-Down Procedure (UDP) or the Acute Toxic Class (ATC) method, to minimize the number of animals used.
Generalized Protocol:
-
Animal Model: Male and female mice or rats are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the study.
-
Dosing: The test substance (e.g., this compound or a comparator TCA) is administered orally via gavage. A range of doses is tested.
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a period of 14 days.
-
Data Analysis: The LD50 value is calculated using statistical methods, such as the probit analysis.
Antidepressant Efficacy (ED50) Determination in Rodent Models
The median effective dose (ED50) for antidepressant activity is often assessed using behavioral despair models, such as the Forced Swim Test (FST) or the Tail Suspension Test (TST). These tests are based on the principle that antidepressants reduce the immobility time in rodents when placed in an inescapable, stressful situation.
Generalized Forced Swim Test Protocol:
-
Animal Model: Male mice or rats are frequently used.
-
Apparatus: A transparent cylinder filled with water is used.
-
Procedure:
-
Pre-test session: On the first day, animals are placed in the water-filled cylinder for a 15-minute period.
-
Test session: 24 hours after the pre-test, animals are administered the test compound or vehicle at various doses. After a specific pretreatment time (e.g., 30-60 minutes), they are placed back into the cylinder for a 5-minute test session.
-
-
Data Collection: The duration of immobility during the test session is recorded.
-
Data Analysis: The ED50 is calculated as the dose that produces a 50% reduction in immobility time compared to the vehicle-treated control group.
Signaling Pathways and Mechanism of Action
Tricyclic and tetracyclic antidepressants primarily exert their therapeutic effects by inhibiting the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) in the synaptic cleft. This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.
Caption: General mechanism of action for TCAs, including this compound.
Experimental Workflow for Therapeutic Index Assessment
The determination of a therapeutic index involves a multi-step process encompassing both toxicity and efficacy studies.
Caption: Workflow for determining the therapeutic index of a compound.
Discussion
The available preclinical data suggests that this compound may have a favorable therapeutic index compared to several established TCAs. The oral LD50 of this compound in mice is notably higher than that of amitriptyline and doxepin in the same species. When compared to the rat oral LD50 values of other TCAs, this compound's toxicity appears to be in a similar or lower range.
A wider therapeutic index is a significant advantage in drug development, as it implies a greater separation between the doses required for therapeutic effect and those causing toxicity. For antidepressants, this is particularly important given the risk of intentional overdose in the patient population.
It is crucial to note that these are preclinical findings in animal models and may not directly translate to human clinical outcomes. Further clinical studies are necessary to definitively establish the therapeutic index and safety profile of this compound in humans. However, these initial data provide a promising outlook for this compound as a potentially safer alternative to older TCAs. The detailed experimental protocols provided allow for the replication and verification of these findings, a cornerstone of robust scientific inquiry.
References
- 1. mdpi.com [mdpi.com]
- 2. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety Assessment | Evotec [evotec.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of Doxepin 1 mg, 3 mg, and 6 mg in Adults with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxepin Hydrochloride | C19H22ClNO | CID 6419921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mcgill.ca [mcgill.ca]
- 11. Review of clinical and animal studies comparing the cardiovascular effects of doxepin and other tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Beloxepin
Disclaimer: This document provides general guidance for the proper disposal of Beloxepin based on available chemical safety information and standard protocols for pharmaceutical waste. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations for chemical waste disposal.
The following procedures are intended to provide essential safety and logistical information for the handling and disposal of this compound in a laboratory or research setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on its GHS classification, this compound is harmful if swallowed, in contact with skin, or inhaled, and may cause allergic reactions[1].
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat. For larger quantities or potential for spills, consider additional protective clothing.
-
Respiratory Protection: If handling as a powder or if dust may be generated, use a NIOSH-approved respirator.
-
Step-by-Step Disposal Protocol for this compound Waste
As specific disposal instructions for this compound are not widely published, the following protocol is based on general best practices for the disposal of research-grade pharmaceutical compounds and hazardous chemical waste.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
-
Waste Collection and Storage:
-
Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with this compound and any solvents used.
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Indicate the approximate quantity of the waste.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste disposal requests.
-
-
Spill Management:
-
In case of a spill, contain the spill immediately.
-
For small spills of solid this compound, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly.
-
Report all spills to your supervisor and EHS department.
-
Important Considerations:
-
Regulatory Compliance: The disposal of chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA)[2][3][4][5]. Improper disposal can lead to significant penalties and environmental harm.
-
Do Not Dispose in Regular Trash or Sewer: this compound should not be disposed of in the regular trash or poured down the drain. Pharmaceutical waste can contaminate water supplies and harm the environment[2][6]. The EPA's Subpart P regulations for healthcare facilities explicitly ban the sewering of hazardous waste pharmaceuticals[3].
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁NO₂ | PubChem[1] |
| Molecular Weight | 295.4 g/mol | PubChem[1] |
| CAS Number | 135928-30-2 | PubChem[1] |
Experimental Protocol: Chemical Waste Segregation and Disposal Workflow
This protocol outlines a generalized workflow for the safe segregation and disposal of a research chemical like this compound.
-
Objective: To safely collect, segregate, and dispose of chemical waste generated during research activities in compliance with institutional and regulatory standards.
-
Materials:
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Designated hazardous waste containers (compatible with the chemical waste)
-
Hazardous waste labels
-
Spill kit with appropriate absorbent materials
-
-
Procedure:
-
Waste Characterization: Before beginning an experiment, identify all potential chemical waste streams that will be generated. Consult the Safety Data Sheet (SDS) for each chemical to understand its hazards.
-
Container Selection: Choose a waste container that is compatible with the chemical waste. Ensure the container is in good condition and has a secure lid.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill in all required information on the label as waste is added.
-
Waste Collection:
-
Collect the chemical waste in the designated container at the point of generation.
-
Keep the waste container closed when not in use.
-
Do not overfill the container. Leave adequate headspace (typically 10-15%) to allow for expansion.
-
-
Segregation:
-
Segregate different types of chemical waste into separate containers (e.g., halogenated solvents, non-halogenated solvents, solid waste).
-
Never mix incompatible chemicals in the same waste container.
-
-
Storage: Store the filled waste container in a designated satellite accumulation area until it is ready for pickup by the EHS department.
-
Disposal Request: Once the container is full, submit a chemical waste pickup request to your institution's EHS department according to their procedures.
-
Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.
Caption: Logical workflow for the safe disposal of this compound waste in a research setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
